1-(4-Bromo-2-fluorophenyl)piperazine
Description
1-(4-Bromo-2-fluorophenyl)piperazine is a substituted phenylpiperazine derivative characterized by a bromine atom at the para position and a fluorine atom at the ortho position on the aromatic ring. Piperazine derivatives are widely studied for their diverse pharmacological properties, including psychoactive, antitumor, and receptor-modulating activities.
Properties
Molecular Formula |
C10H12BrFN2 |
|---|---|
Molecular Weight |
259.12 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12BrFN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
InChI Key |
GSGNTIDOVSIKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Receptor Binding and Selectivity
Piperazine derivatives exhibit varied receptor interactions depending on the substituents' nature and position. Key analogues include:
1-(4-Bromophenyl)piperazine (pBPP)
- Structural Difference : Lacks the 2-fluoro substituent.
- Activity : Detected in psychoactive drug samples, pBPP interacts with serotonin (5-HT) receptors, though its selectivity is less defined compared to fluorinated analogues .
1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP)
- Structural Difference : Chloro (meta) and fluoro (para) substituents.
- Activity : Psychoactive effects similar to MDMA, suggesting mixed 5-HT receptor agonism. The positional isomerism (3-Cl vs. 4-Br in the target compound) likely alters receptor subtype selectivity .
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP)
Table 1: Structural and Pharmacological Comparison
Pharmacological Effects
- However, its receptor selectivity profile remains uncharacterized .
- Antitumor Potential: Piperazine derivatives with bulky substituents (e.g., 1-(3-chlorophenyl)piperazine) show moderate antitumor activity. The bromo-fluoro combination in the target compound could improve steric interactions with cellular targets, though experimental validation is needed .
Table 2: Antitumor Activity of Selected Derivatives
Spectroscopic and Electronic Properties
- Electronic Effects : Bromine and fluorine substituents increase electrophilicity, altering the compound’s reactivity in synthetic pathways (e.g., nucleophilic substitution) compared to methoxy or chloro analogues. Spectroscopic studies on similar compounds (e.g., 1-(2-chlorophenyl)piperazine) show that substituents significantly influence NMR chemical shifts and UV-Vis absorption profiles .
- Synthetic Considerations : The synthesis of this compound may parallel methods used for pBPP and 3-TFMPP, involving coupling reactions with piperazine derivatives under basic conditions .
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